molecular formula C16H18N6O10 B583216 8-Nitroguanosine 2',3',5'-Triacetate CAS No. 1096020-95-9

8-Nitroguanosine 2',3',5'-Triacetate

Cat. No.: B583216
CAS No.: 1096020-95-9
M. Wt: 454.352
InChI Key: QLINZTUHUNRZIM-IDTAVKCVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

8-Nitroguanosine 2’,3’,5’-Triacetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nucleoside derivatives.

    Biology: The compound is studied for its potential effects on nucleic acid structures and functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of antiviral and anticancer activities.

    Industry: It is used in the production of biochemical reagents and as a standard in analytical chemistry.

Preparation Methods

The synthesis of 8-Nitroguanosine 2’,3’,5’-Triacetate typically involves the nitration of guanosine followed by acetylation The nitration process introduces a nitro group at the 8-position of the guanine base This is usually achieved using a nitrating agent such as nitric acid in the presence of a catalystThis is commonly done using acetic anhydride in the presence of a base like pyridine .

Chemical Reactions Analysis

8-Nitroguanosine 2’,3’,5’-Triacetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form different derivatives.

    Substitution: The acetate groups can be replaced by other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 8-Nitroguanosine 2’,3’,5’-Triacetate involves its interaction with nucleic acids. The nitro group can participate in various chemical reactions that modify the structure and function of RNA. The acetate groups can influence the compound’s solubility and reactivity, affecting its interaction with biological molecules. The molecular targets and pathways involved are still under investigation, but the compound’s ability to modify nucleic acid structures is a key aspect of its mechanism .

Comparison with Similar Compounds

8-Nitroguanosine 2’,3’,5’-Triacetate can be compared with other nucleoside derivatives such as:

    8-Nitroguanosine: Lacks the acetate groups, making it less soluble and potentially less reactive.

    Guanosine 2’,3’,5’-Triacetate: Lacks the nitro group, which reduces its ability to participate in certain chemical reactions.

    8-Aminoguanosine 2’,3’,5’-Triacetate:

Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-8-nitro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O10/c1-5(23)29-4-8-10(30-6(2)24)11(31-7(3)25)14(32-8)21-12-9(18-16(21)22(27)28)13(26)20-15(17)19-12/h8,10-11,14H,4H2,1-3H3,(H3,17,19,20,26)/t8-,10-,11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLINZTUHUNRZIM-IDTAVKCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.